![molecular formula C9H9NO4 B1267552 2-[(Methoxycarbonyl)amino]benzoic acid CAS No. 6268-38-8](/img/structure/B1267552.png)

2-[(Methoxycarbonyl)amino]benzoic acid

Descripción general

Descripción

Synthesis Analysis

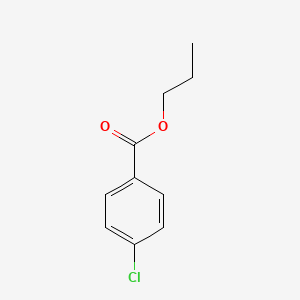

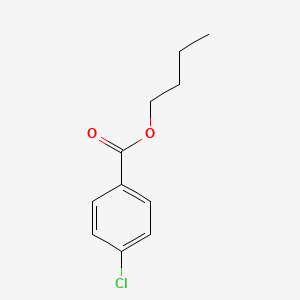

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[(Methoxycarbonyl)amino]benzoic acid has been extensively studied. For instance, structural investigations using X-ray crystallography, spectroscopy, and DFT calculations have revealed detailed insights into their molecular configurations, stabilizing interactions, and charge transfer mechanisms (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Reactions involving 2-[(Methoxycarbonyl)amino]benzoic acid derivatives can lead to various products, depending on the conditions and reactants involved. For example, the rearrangement in the molecular ion of related compounds under electron impact demonstrates the complexity of reactions these compounds can undergo, showcasing their reactive nature and the potential for forming diverse products (R. Gillis & Q. N. Porter, 1990).

Physical Properties Analysis

Investigations into the physical properties of 2-[(Methoxycarbonyl)amino]benzoic acid derivatives have highlighted their nonlinear optical (NLO) activity, with studies showing significant second harmonic generation (SHG) activity. This NLO behavior is confirmed through both experimental measurements and theoretical calculations, indicating the potential of these compounds in optical applications (P. Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-[(Methoxycarbonyl)amino]benzoic acid derivatives also involve their complexing ability with metals, forming compounds that serve as new ligands capable of complexing with nickel(II) and copper(II). This demonstrates their versatility and utility in the synthesis of metal complexes with potential applications in various chemical processes (Yulia S. Kudyakova et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-[(Methoxycarbonyl)amino]benzoic acid and its derivatives have been studied for their synthesis methods and chemical properties. For example, Wu Hai-juan (2012) explored the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, achieving a yield of up to 67% under optimum conditions (Wu Hai-juan, 2012).

Crystal Structure and Molecular Analysis

- Research by Alvaro B. Onofrio et al. (2006) on a similar compound, N-(2-carboxybenzoyl)-L-leucine methyl ester, provides insights into the crystal structure, showcasing differences in dihedral angles between the carboxyl group and the benzene ring, which are significant in understanding the molecular behavior in different reactions (Alvaro B. Onofrio et al., 2006).

Industrial Scale Synthesis

- In the pharmaceutical industry, derivatives of 2-[(Methoxycarbonyl)amino]benzoic acid have been used in the synthesis of therapeutic agents. Yi Zhang et al. (2022) discussed the scalable synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Yi Zhang et al., 2022).

Application in Polyaniline Doping

- The compound has been used in the field of advanced materials, such as in the doping of polyaniline. C. A. Amarnath and S. Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid for doping polyaniline, impacting the material's conductivity and other properties (C. A. Amarnath & S. Palaniappan, 2005).

Environmental Applications

- J. K. Gunjate et al. (2020) explored the environmental application of the compound, using modified activated carbon for the recovery of cobalt from aqueous solutions. They utilized 2-hydroxy-5-methoxy benzoic acid for the modification of activated carbon, improving its efficiency in removing cobalt ions (J. K. Gunjate et al., 2020).

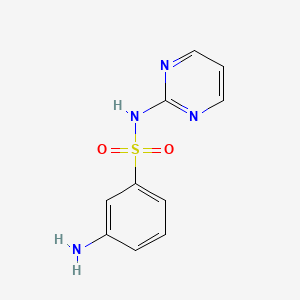

Antibacterial Applications

- In the field of microbiology, research has been conducted on the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid. Jigna Parekh et al. (2005) synthesized various Schiff bases and evaluated their potential as antibacterial agents against medically important bacterial strains (Jigna Parekh et al., 2005).

Pharmaceutical Research

- The derivatives of 2-[(Methoxycarbonyl)amino]benzoic acid have been investigated for their potential pharmaceutical applications. For instance, Emmanuel Eimiomodebheki Odion et al. (2021) conducted a study on the synthesis and antibacterial screening of N-benzyl-2-aminobenzoic acid, derived from isatoic anhydride, which has applications in pharmaceuticals (Emmanuel Eimiomodebheki Odion et al., 2021).

Nanotechnology

- In nanotechnology, B. Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including derivatives of 2-[(Methoxycarbonyl)amino]benzoic acid, as surfactants for carbon nanotubes. This highlights its potential in creating homogeneous aqueous nanotube dispersions (B. Cousins et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-(methoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)10-7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBXNTUDJOJJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284214 | |

| Record name | N-Methyl N-carboxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Methoxycarbonyl)amino]benzoic acid | |

CAS RN |

6268-38-8 | |

| Record name | NSC36249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl N-carboxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

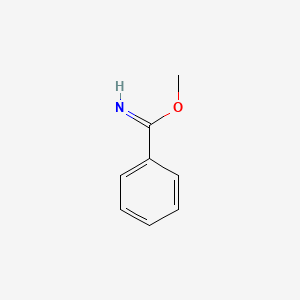

Retrosynthesis Analysis

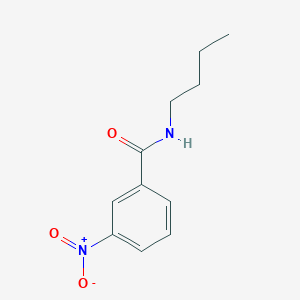

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

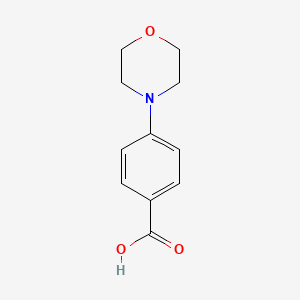

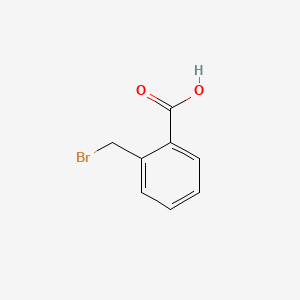

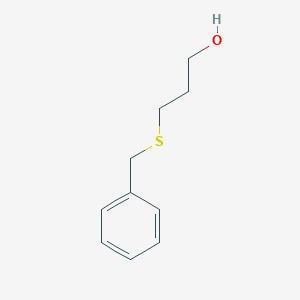

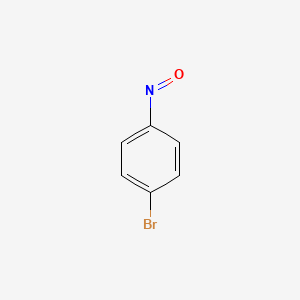

Feasible Synthetic Routes

Q & A

Q1: How is 2-[(Methoxycarbonyl)amino]benzoic acid methyl ester formed in the reaction of 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole?

A1: The research describes that 2-[(Methoxycarbonyl)amino]benzoic acid methyl ester (compound 10 in the study) is formed through the reaction of the kinetic product, 2-[((5-amino-1H-tetrazol-1-yl)carbonyl)amino]benzoic acid methyl ester (compound 6), with methanol present in the solution. [] This suggests that compound 6 exhibits instability in solution and readily undergoes a reaction with methanol, leading to the formation of compound 10.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.